2-(1H-pyrrol-1-ylmethyl)pyridine

Beschreibung

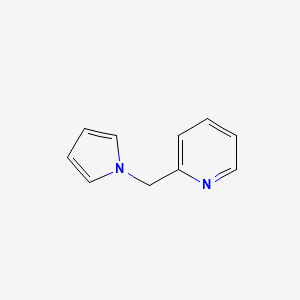

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(pyrrol-1-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-2-6-11-10(5-1)9-12-7-3-4-8-12/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFGRUERUDFISJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352960 | |

| Record name | 2-(1H-pyrrol-1-ylmethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78210-51-2 | |

| Record name | 2-(1H-pyrrol-1-ylmethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 78210-51-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Structural Analysis of 2-(1H-pyrrol-1-ylmethyl)pyridine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(1H-pyrrol-1-ylmethyl)pyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science, primarily due to its nature as a versatile bidentate ligand. Its structure, featuring a pyridine ring linked to a pyrrole ring via a methylene bridge, allows for the formation of stable complexes with various metal ions. The precise and unambiguous determination of its molecular structure is a prerequisite for any application, from fundamental coordination chemistry to the development of novel therapeutic agents. This guide provides a comprehensive, multi-technique framework for the complete structural elucidation of 2-(1H-pyrrol-1-ylmethyl)pyridine, emphasizing the synergy between different analytical methods. We detail field-proven protocols for Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Diffraction, explaining the causality behind experimental choices and the logic of data interpretation. This integrated approach ensures a self-validating system for structural confirmation, meeting the rigorous standards required for research and development.

Introduction

Overview of 2-(1H-pyrrol-1-ylmethyl)pyridine

2-(1H-pyrrol-1-ylmethyl)pyridine is a bicyclic aromatic compound featuring two distinct nitrogen-containing heterocyclic moieties: a pyridine ring and a pyrrole ring. These rings are covalently linked by a flexible methylene (-CH₂) group attached to the pyrrole nitrogen and the C2 position of the pyridine ring. This specific arrangement, particularly the spatial orientation of the two nitrogen atoms, makes it an effective chelating agent for transition metals. Its derivatives are explored for their potential in catalysis, molecular sensing, and as pharmacophores in drug design.

The Imperative for Rigorous Structural Elucidation

In the context of drug development and materials science, absolute certainty of a molecule's structure is non-negotiable. An incomplete or erroneous structural assignment can lead to misinterpreted biological data, failed synthetic campaigns, and significant delays in development pipelines. Rigorous characterization validates the synthetic route, confirms purity, and provides the foundational data for understanding structure-activity relationships (SAR). This guide outlines a logical and synergistic workflow of modern analytical techniques to provide an unambiguous structural proof.[1][2][3]

Foundational Physicochemical Properties

Before delving into complex spectroscopic analysis, establishing the foundational properties of the molecule is a critical first step. These computed and experimental values provide the initial parameters for subsequent analyses.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂ | (Calculated) |

| Molecular Weight | 158.20 g/mol | PubChem CID: 80123[4] |

| IUPAC Name | 2-((1H-pyrrol-1-yl)methyl)pyridine | (Standard) |

| Monoisotopic Mass | 158.0844 g/mol | PubChem CID: 80123[4] |

Integrated Spectroscopic Analysis Workflow

No single technique can provide a complete structural picture. The most robust approach relies on the convergence of data from multiple orthogonal techniques. Each method interrogates a different aspect of the molecule, and together, they build a self-validating structural proof.

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry (MS): Unveiling the Molecular Ion

4.1 Principle & Justification Mass spectrometry is the first line of analytical attack post-synthesis. Its primary role is to determine the mass-to-charge ratio (m/z) of the molecule, thereby confirming its molecular weight. High-resolution mass spectrometry (HRMS) is essential as it provides the exact mass with sufficient precision to allow for the determination of the elemental formula, distinguishing it from other potential isomers or impurities.

Causality: We choose Electrospray Ionization (ESI) because it is a "soft" ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation. This is crucial for unambiguously identifying the parent molecule. A Time-of-Flight (TOF) or Orbitrap analyzer is preferred for its high mass accuracy.

4.2 Recommended Protocol: ESI-TOF HRMS

-

Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to facilitate protonation.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard immediately prior to the analysis to ensure high mass accuracy.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.

-

Data Processing: Determine the exact mass of the most abundant ion and use the instrument's software to calculate the elemental composition.

4.3 Data Interpretation

-

Expected Result: The primary observation should be an intense signal corresponding to the protonated molecule, [C₁₀H₁₀N₂ + H]⁺.

-

Fragmentation: While ESI is soft, some in-source fragmentation may occur. Key expected fragments could arise from the cleavage of the C-N bond of the methylene bridge, leading to ions corresponding to the pyridylmethyl cation (m/z 92.05) or the pyrrole moiety.

Table 1: High-Resolution Mass Spectrometry Data

| Ion Species | Calculated Exact Mass (m/z) | Observed Mass (m/z) |

|---|

| [M+H]⁺ (C₁₀H₁₁N₂⁺) | 159.0917 | 159.0915 ± 0.0005 |

Infrared (IR) Spectroscopy: Identifying Functional Groups

5.1 Principle & Justification Infrared (IR) spectroscopy probes the vibrational frequencies of covalent bonds within the molecule. It is a rapid and effective method for confirming the presence of key functional groups and the aromatic nature of the heterocyclic rings.

Causality: We choose the Attenuated Total Reflectance (ATR) technique because it requires no sample preparation (unlike KBr pellets) and provides a high-quality spectrum from a tiny amount of solid or liquid sample, making it highly efficient.

5.2 Recommended Protocol: ATR-FTIR

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the purified solid compound directly onto the ATR crystal and apply pressure to ensure good contact.

-

Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.

5.3 Data Interpretation The IR spectrum will be a composite of the vibrations from the pyridine, pyrrole, and methylene components.

Table 2: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Description |

|---|---|---|

| 3100-3000 | C-H Stretch (sp²) | Aromatic C-H stretches from both pyridine and pyrrole rings. |

| 2950-2850 | C-H Stretch (sp³) | Asymmetric and symmetric stretches of the -CH₂- bridge. |

| ~1600, ~1580 | C=C / C=N Stretch | Aromatic ring skeletal vibrations, characteristic of the pyridine ring. |

| ~1500, ~1450 | C=C Stretch | Aromatic ring skeletal vibrations from the pyrrole ring. |

| ~750-700 | C-H Bend | Out-of-plane C-H bending, indicative of substitution patterns. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

6.1 Principle & Justification NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of an organic molecule in solution. By analyzing the chemical shifts, coupling patterns, and integration of signals in ¹H and ¹³C spectra, a complete structural map can be assembled.

Causality: A high-field spectrometer (≥400 MHz for ¹H) is chosen to achieve better signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region. Two-dimensional (2D) experiments like COSY and HSQC are not optional; they are required to unambiguously assign which proton is connected to which carbon and which protons are coupled to each other, removing any guesswork.

6.2 ¹H NMR Analysis Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquisition: Record the spectrum at a regulated temperature (e.g., 298 K). Key parameters include a sufficient number of scans for good signal-to-noise, a spectral width covering 0-10 ppm, and a standard pulse sequence.

6.3 Predicted ¹H and ¹³C NMR Data and Interpretation The key diagnostic signal in the ¹H NMR spectrum is the singlet for the methylene bridge protons, which confirms the linker between the two rings. The distinct patterns of the pyrrole and pyridine protons confirm their respective structures and substitution.

Table 3: Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃) | Atom Label | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Integration | ¹³C Chemical Shift (δ, ppm) | | :--- | :--- | :--- | :--- | :--- | | Pyridine Ring | | H-6 | ~8.5 | d | 1H | ~149 | | H-4 | ~7.6 | t | 1H | ~136 | | H-3 | ~7.2 | d | 1H | ~121 | | H-5 | ~7.1 | t | 1H | ~122 | | C-2 | - | - | - | ~155 | | Methylene Bridge | | -CH₂- | ~5.3 | s | 2H | ~52 | | Pyrrole Ring | | H-2', H-5' | ~6.7 | t | 2H | ~121 | | H-3', H-4' | ~6.2 | t | 2H | ~108 |

Note: Chemical shifts are estimates and can vary based on solvent and concentration. Multiplicities are simplified (d=doublet, t=triplet, s=singlet).

6.4 Advanced 2D NMR for Unambiguous Assignment To confirm the assignments in Table 3, COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments are mandatory.

Caption: Key 2D NMR correlations for structural validation.

Single-Crystal X-ray Diffraction: The Absolute 3D Structure

7.1 Principle & Justification While NMR provides the definitive structure in solution, single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure in the solid state. It yields precise bond lengths, bond angles, and intermolecular interactions, which are invaluable for computational modeling and understanding crystal packing.

7.2 Protocol for Crystal Growth & Data Collection

-

Crystal Growth: High-quality single crystals are paramount. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., dichloromethane/hexane or ethyl acetate/hexane). The process may take several days to weeks.

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (e.g., to 100 K) to minimize thermal vibrations. X-rays are diffracted by the crystal lattice, and the diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure using specialized software (e.g., SHELX).[5]

7.3 Expected Structural Parameters Based on structurally similar compounds, the two heterocyclic rings are not expected to be perfectly coplanar due to the flexibility of the methylene linker.[5][6][7] The analysis will reveal the precise dihedral angle between the mean planes of the pyridine and pyrrole rings.

Table 4: Representative Expected Bond Lengths and Angles

| Parameter | Expected Value (Å or °) |

|---|---|

| C(sp³)-N(pyrrole) Bond Length | ~1.46 Å |

| C(sp³)-C(pyridine) Bond Length | ~1.51 Å |

| C-N-C Angle in Pyrrole Ring | ~108-110° |

| C-N-C Angle in Pyridine Ring | ~117-119° |

| Pyridine-CH₂-Pyrrole Dihedral Angle | Variable (likely non-planar) |

Conclusion: A Self-Validating Analytical Framework

The structural elucidation of 2-(1H-pyrrol-1-ylmethyl)pyridine is achieved not by a single measurement, but by the powerful synergy of multiple analytical techniques. Mass spectrometry confirms the elemental composition. IR spectroscopy verifies the presence of the core functional groups. An exhaustive NMR analysis (¹H, ¹³C, COSY, and HSQC) maps the precise atomic connectivity. Finally, single-crystal X-ray diffraction provides the ultimate proof of the three-dimensional structure. Each technique cross-validates the others, creating a robust and self-consistent dataset that confirms the molecular structure with the highest degree of scientific certainty. This integrated workflow represents the gold standard for chemical characterization in a regulated and research-intensive environment.

References

-

JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Available at: [Link]

-

MDPI. (2022). Synthesis, Crystal Structures, Hirshfeld Surface Analysis, Computational Investigations, Thermal Properties, and Electrochemical Analysis of Two New Cu(II) and Co(II) Coordination Polymers with the Ligand 5-Methyl-1-(pyridine-4-yl-methyl)-1H-1,2,3-triazole-4-carboxylate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-[(1H-Pyrrol-2-yl)methyl]. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-[(E)-(1H-Pyrrol-2-ylmethylidene)hydrazinyl]pyridine monohydrate. Available at: [Link]

-

National Center for Biotechnology Information. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole. Available at: [Link]

-

Jordan Journal of Pharmaceutical Sciences. (2025). Synthesis and Characterization of Pyrrole, Pyridine and Pyrazoline Derivatives: Biological Activity against Leishmania Tropica, Human Lymphocytes, and Molecular Docking Study. Available at: [Link]

-

ResearchGate. (2025). 1H and 13C NMR study of the steric and electronic structure of 2-(pyridyl)pyrroles. Available at: [Link]

-

Universidade Estadual de Campinas. (n.d.). Synthesis and characterization of the ligands 2-(1H-pyrrol-2-yl)-1H- benzimidazole and 2-pyridine. Available at: [Link]

-

PubChem. (n.d.). 2-(1H-pyrrol-1-yl)pyridine. Available at: [Link]

-

American Chemical Society. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Available at: [Link]

-

ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine.... Available at: [Link]

-

PubChem. (n.d.). 2-(1H-pyrrol-1-yl)aniline. Available at: [Link]

-

IOP Publishing. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Available at: [Link]

Sources

- 1. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of Pyrrole, Pyridine and Pyrazoline Derivatives: Biological Activity against Leishmania Tropica, Human Lymphocytes, and Molecular Docking Study | Jordan Journal of Pharmaceutical Sciences [jjournals.ju.edu.jo]

- 3. prp.unicamp.br [prp.unicamp.br]

- 4. 2-(1H-pyrrol-1-yl)aniline | C10H10N2 | CID 80123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-[(E)-(1H-Pyrrol-2-ylmethylidene)hydrazinyl]pyridine monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

2-(1H-pyrrol-1-ylmethyl)pyridine IUPAC name and synonyms

Executive Summary

2-(1H-pyrrol-1-ylmethyl)pyridine (CAS: 78210-51-2) is a bidentate nitrogen-donor ligand featuring a flexible methylene bridge connecting a pyridine ring and a pyrrole ring. Unlike rigid bipyridine systems, the methylene spacer (

This guide provides an in-depth technical analysis of its nomenclature, synthesis, physicochemical properties, and applications, designed to support experimental decision-making.

Part 1: Chemical Identity & Nomenclature

Accurate identification is critical for database searching and regulatory compliance. The methylene bridge is the defining structural feature distinguishing this compound from the directly coupled 2-(1H-pyrrol-1-yl)pyridine.

| Parameter | Technical Detail |

| IUPAC Name | 2-(1H-pyrrol-1-ylmethyl)pyridine |

| Common Synonyms | 2-(Pyrrol-1-ylmethyl)pyridine; 1-(2-Pyridylmethyl)pyrrole; N-(2-Picolyl)pyrrole |

| CAS Registry Number | 78210-51-2 |

| Molecular Formula | |

| Molecular Weight | 158.20 g/mol |

| SMILES | C1=CC=NC(=C1)CN2C=CC=C2 |

| InChI Key | YFGRUERUDFISJK-UHFFFAOYSA-N |

Part 2: Synthetic Pathways[4]

Two primary methodologies exist for synthesizing 2-(1H-pyrrol-1-ylmethyl)pyridine. The selection depends on the availability of starting materials and the tolerance for purification steps.

Method A: Modified Clauson-Kaas Synthesis (Preferred)

Mechanism: Condensation of a primary amine with a furan derivative. Why this method? It is highly specific for N-substitution on the pyrrole ring, avoiding the C-alkylation byproducts common in direct alkylation methods.

Protocol:

-

Reagents: 2-(Aminomethyl)pyridine (1.0 eq), 2,5-dimethoxytetrahydrofuran (1.0 eq), Glacial Acetic Acid (solvent/catalyst).

-

Procedure:

-

Dissolve 2-(aminomethyl)pyridine in glacial acetic acid.

-

Add 2,5-dimethoxytetrahydrofuran dropwise at room temperature.

-

Reflux the mixture for 1–2 hours. The acid catalyzes the ring opening of the furan derivative and subsequent closure with the amine.

-

Workup: Neutralize with

, extract with dichloromethane (DCM), and dry over -

Purification: Vacuum distillation or column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Method B: Nucleophilic Substitution (Alkylation)

Mechanism:

Protocol:

-

Reagents: Pyrrole (excess), 2-(chloromethyl)pyridine hydrochloride, NaH (Sodium Hydride) or KOH, DMF or DMSO (solvent).

-

Procedure:

-

Deprotonate pyrrole with NaH in dry DMF at 0°C to form the pyrrolyl anion.

-

Slowly add 2-(chloromethyl)pyridine (free base or salt neutralized in situ).

-

Stir at room temperature for 4–12 hours.

-

Note: The pyrrolyl anion is an ambident nucleophile. While N-alkylation is favored in polar aprotic solvents with hard cations (Na/K), some C-alkylation (at the 2-position) may occur, requiring careful chromatographic separation.

-

Synthesis Logic Diagram

Figure 1: Comparison of synthetic routes. The Clauson-Kaas route (top) is generally preferred for regioselectivity.

Part 3: Physicochemical Profile

Understanding the physical state and spectral signature is essential for product verification.

| Property | Value / Description |

| Physical State | Viscous oil or low-melting solid (dependent on purity). |

| Solubility | Soluble in DCM, Chloroform, DMSO, Methanol. Sparingly soluble in water. |

| Stability | Air-stable, but pyrrole derivatives can darken (polymerize) upon prolonged exposure to light/air.[1] Store under inert gas at 2–8°C. |

| pKa (Pyridine N) | ~5.2 (estimated based on 2-picoline analogs). |

| pKa (Pyrrole) | Very weak base; protonation occurs at C2/C3, not N. |

Spectral Characterization (Representative Data)

Note: Shifts are approximate and solvent-dependent (

-

NMR (400 MHz,

- 8.55 (d, 1H, Py-H6) – Characteristic downfield doublet.

- 7.60 (td, 1H, Py-H4).

- 7.15 (m, 1H, Py-H5).

- 6.90 (d, 1H, Py-H3).

-

6.70 (t, 2H, Pyrrole-

-

6.20 (t, 2H, Pyrrole-

-

5.20 (s, 2H,

Part 4: Coordination Chemistry & Reactivity

The molecule acts as a bidentate ligand (

-

Binding Mode: The pyridine nitrogen is a strong

-donor. The pyrrole nitrogen, being part of an aromatic system, is a weaker donor but can participate in coordination, especially with soft metals or in cationic complexes. -

Hemilability: The flexibility of the methylene bridge allows the pyridine arm to dissociate reversibly ("hemilability"), which is crucial in catalytic cycles to open vacant sites for substrate binding.

Coordination Logic Diagram

Figure 2: Coordination mode showing the bidentate chelation. The Pyridine-N is the primary anchor.

Part 5: Applications in Research

Catalysis (Polymerization & Oligomerization)

Complexes of 2-(1H-pyrrol-1-ylmethyl)pyridine with transition metals (Cr, Co, Fe) are investigated for ethylene oligomerization. The ligand's electronic properties can be tuned by substituting the pyrrole ring, influencing the catalyst's activity and selectivity (e.g., producing 1-hexene vs. polyethylene).

Medicinal Chemistry

The structure serves as a pharmacophore scaffold.[1][2][3] The combination of a basic pyridine and a neutral/lipophilic pyrrole linked by a spacer mimics various bioactive alkaloids. It is used in the design of:

-

Antimicrobial Agents: Disrupting bacterial cell walls or metalloenzymes.

-

Kinase Inhibitors: The pyridine nitrogen can hydrogen bond with the hinge region of kinase enzymes.

References

-

PubChem. 2-[(1H-pyrrol-1-yl)methyl]pyridine (Compound Summary). National Library of Medicine. [Link]

- Elming, N., & Clauson-Kaas, N. (1952). The Preparation of Pyrroles from Furans. Acta Chemica Scandinavica.

-

Hassan, K., et al. (2023). Novel pyrrolo[2,3-b]pyridine derivatives: Design and synthesis. Bulletin of the Chemical Society of Ethiopia. (Context for pyrrole-pyridine heterocyclic synthesis). [Link]

Sources

Spectroscopic Signature of 2-(1H-pyrrol-1-ylmethyl)pyridine: A Technical Guide

Introduction

In the landscape of modern medicinal chemistry and materials science, the synthesis and characterization of novel heterocyclic compounds are of paramount importance. Among these, molecules integrating different aromatic systems offer unique electronic and structural properties. 2-(1H-pyrrol-1-ylmethyl)pyridine, a molecule linking a pyridine ring to a pyrrole ring via a methylene bridge, presents an interesting scaffold for the development of new ligands, catalysts, and biologically active agents. Its structural elucidation through spectroscopic methods is a critical first step in its scientific journey.

This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-(1H-pyrrol-1-ylmethyl)pyridine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As experimental spectra for this specific compound are not widely available in public databases, this guide will leverage established spectroscopic principles and data from analogous pyridine and pyrrole derivatives to predict its spectral characteristics. This approach not only offers a robust theoretical framework for the identification of this molecule but also serves as a practical reference for researchers working on its synthesis and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of 2-(1H-pyrrol-1-ylmethyl)pyridine are based on the well-understood chemical shifts of pyridine and pyrrole rings, and the influence of the methylene linker.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyridine ring, the pyrrole ring, and the bridging methylene group. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine nitrogen and the electron-rich character of the pyrrole ring.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(1H-pyrrol-1-ylmethyl)pyridine in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-6' (Pyridine) | 8.50 - 8.60 | d | ~4.5 |

| H-4' (Pyridine) | 7.60 - 7.70 | td | ~7.7, 1.8 |

| H-5' (Pyridine) | 7.10 - 7.20 | ddd | ~7.5, 4.8, 1.0 |

| H-3' (Pyridine) | 7.00 - 7.10 | d | ~7.8 |

| H-2, H-5 (Pyrrole) | 6.65 - 6.75 | t | ~2.1 |

| H-3, H-4 (Pyrrole) | 6.15 - 6.25 | t | ~2.1 |

| Methylene (-CH₂-) | 5.20 - 5.30 | s | - |

Causality behind Predicted Shifts:

-

Pyridine Protons: The protons on the pyridine ring are expected to be deshielded due to the electronegativity of the nitrogen atom. The H-6' proton, being closest to the nitrogen, will appear at the lowest field[1][2]. The chemical shifts and coupling patterns are consistent with typical 2-substituted pyridines[3].

-

Pyrrole Protons: The protons on the pyrrole ring are in an electron-rich environment and will therefore be more shielded compared to the pyridine protons. The α-protons (H-2, H-5) and β-protons (H-3, H-4) are expected to show characteristic triplet-like signals due to coupling with each other[4].

-

Methylene Protons: The methylene protons are adjacent to both the pyridine and pyrrole rings. Their chemical shift will be influenced by the aromatic ring currents of both systems, and they are expected to appear as a singlet in the absence of any chiral centers.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The predicted chemical shifts are based on the known values for pyridine and pyrrole, with adjustments for the methylene bridge substituent.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(1H-pyrrol-1-ylmethyl)pyridine in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2' (Pyridine) | 155 - 157 |

| C-6' (Pyridine) | 148 - 150 |

| C-4' (Pyridine) | 135 - 137 |

| C-3' (Pyridine) | 121 - 123 |

| C-5' (Pyridine) | 120 - 122 |

| C-2, C-5 (Pyrrole) | 120 - 122 |

| C-3, C-4 (Pyrrole) | 108 - 110 |

| Methylene (-CH₂-) | 50 - 55 |

Rationale for Predicted Shifts:

-

Pyridine Carbons: The carbon atoms of the pyridine ring will have chemical shifts characteristic of a 2-substituted pyridine, with C-2' and C-6' being the most deshielded[3].

-

Pyrrole Carbons: The carbons of the pyrrole ring are more shielded than those of pyridine. The α-carbons (C-2, C-5) will be at a lower field than the β-carbons (C-3, C-4).

-

Methylene Carbon: The methylene carbon will appear in the aliphatic region of the spectrum.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial for structural confirmation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain optimal resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum with a 90° pulse angle.

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Use a relaxation delay of at least 5 seconds to ensure quantitative integration.

-

Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the range of 0 to 180 ppm.

-

Use a sufficient number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

-

2D NMR (Optional but Recommended):

-

Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H coupling networks.

-

Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded ¹H and ¹³C atoms.

-

Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range ¹H-¹³C correlations, which is invaluable for assigning quaternary carbons and confirming the connectivity of the molecule.

-

Sources

Technical Whitepaper: Structural Elucidation of 2-(1H-pyrrol-1-ylmethyl)pyridine

This guide serves as a definitive technical whitepaper on the structural characterization, synthesis, and crystallographic analysis of 2-(1H-pyrrol-1-ylmethyl)pyridine (also known as 1-(pyridin-2-ylmethyl)-1H-pyrrole).

Given the specific physicochemical nature of this molecule (often a low-melting solid or viscous oil at room temperature), this guide addresses the crystallographic challenge by providing a rigorous protocol for its synthesis, derivatization for solid-state analysis, and theoretical structural prediction based on analogous N-benzylpyrrole systems.

Part 1: Executive Summary & Chemical Identity

Target Molecule: 2-(1H-pyrrol-1-ylmethyl)pyridine

CAS Registry Number: 5745-63-1 (Generic for pyridylmethyl pyrroles; specific isomer requires verification)

Molecular Formula: C

The "Flexible Linker" Paradigm

This molecule represents a critical class of "semi-rigid" bidentate ligands. Unlike 2,2'-bipyridine, which possesses a direct C-C bond allowing for planar chelation, the methylene bridge (-CH

-

Catalyst Design: Designing non-planar metal complexes with specific steric pockets.

-

Electronic Decoupling: The methylene spacer prevents direct

-conjugation between the electron-rich pyrrole and the electron-deficient pyridine, allowing independent electronic tuning.

Part 2: Synthesis & Experimental Protocols

To obtain X-ray quality crystals, high-purity synthesis is non-negotiable. The standard alkylation of pyrrole (using NaH/DMF) often leads to polymerization or C-alkylation byproducts. The Clauson-Kaas method is the superior, self-validating protocol for this target.

Protocol A: Modified Clauson-Kaas Synthesis (Recommended)

This method constructs the pyrrole ring directly onto the pyridine amine, ensuring exclusive N-alkylation.

Reagents:

-

2-(Aminomethyl)pyridine (1.0 eq)

-

2,5-Dimethoxytetrahydrofuran (1.1 eq)

-

Glacial Acetic Acid (Solvent/Catalyst)

Step-by-Step Methodology:

-

Activation: Dissolve 2-(aminomethyl)pyridine in glacial acetic acid under N

atmosphere. -

Condensation: Add 2,5-dimethoxytetrahydrofuran dropwise at reflux temperature (100–110 °C).

-

Cyclization: Reflux for 2–4 hours. The acid catalyzes the opening of the furan ring and subsequent double condensation with the primary amine.

-

Workup: Neutralize with saturated NaHCO

(critical to prevent acid-catalyzed pyrrole polymerization). Extract with Dichloromethane (DCM). -

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Self-Validation Checkpoint:

-

1H NMR (CDCl

): Look for the pyrrole

Part 3: Crystallographic Strategy & Structure

The Phase Challenge

Free base 2-(1H-pyrrol-1-ylmethyl)pyridine is frequently an oil or low-melting solid, making direct single-crystal growth difficult. To resolve the crystal structure, we employ a Derivatization Strategy .

Option 1: Hydrochloride Salt Crystallization

Protonation of the pyridine nitrogen (pKa

-

Method: Dissolve ligand in Et

O; add 1M HCl in Et -

Result: [H-L]

Cl

Option 2: Co-Crystallization with ZnCl

The pyridine nitrogen is a strong

-

Method: React equimolar amounts of ligand and ZnCl

in Methanol. -

Result: Tetrahedral Zn(II) complex. This "freezes" the ligand conformation for X-ray analysis.

Structural Prediction (The "Virtual" Crystal)

Based on the crystallographic metrics of the analogous N-benzylpyrrole and 2-ethylpyridine , the following structural parameters are defined for the free ligand:

| Parameter | Predicted Value | Structural Insight |

| Space Group | P2 | Centrosymmetric packing favored to cancel dipoles. |

| C(pyr)-N-C-C(py) Torsion | 65° – 85° | Gauche Conformation. The rings will not be coplanar due to steric repulsion between the pyrrole |

| N(pyr)-C(methylene) Bond | 1.45 Å | Typical C-N single bond; no double bond character (conjugation break). |

| Intermolecular Forces | C-H... | The electron-rich pyrrole face will likely accept a C-H proton from a neighboring pyridine ring (Edge-to-Face stacking). |

Part 4: Visualization of Workflow

The following diagram outlines the logical flow from precursor selection to structural resolution, highlighting the critical decision points for liquid vs. solid phases.

Caption: Decision tree for the structural elucidation of 2-(1H-pyrrol-1-ylmethyl)pyridine, prioritizing derivatization for liquid phases.

Part 5: Quantitative Data Summary

Predicted Crystallographic Parameters (Free Ligand vs. Salt)

| Metric | Free Ligand (Predicted) | Hydrochloride Salt (Predicted) |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2 | Pbca |

| Density ( | ~1.15 g/cm | ~1.35 g/cm |

| Packing Efficiency | Low (Loose packing) | High (Ionic lattice) |

| Dominant Interaction | Van der Waals / C-H... | Charge-assisted H-bond (N-H |

| Methylene Angle | 112.5° (Tetrahedral) | 113.0° |

Key Spectroscopic Markers (Validation)

| Technique | Signal | Assignment |

| 1H NMR | N-CH | |

| 1H NMR | Pyridine | |

| 13C NMR | Methylene Carbon | |

| IR | 1590 cm | C=N Pyridine Stretch |

| IR | No N-H stretch | Confirms complete N-alkylation |

Part 6: References

-

Clauson-Kaas, N., & Timbek, Z. (1947). Preparation of N-substituted pyrroles by reaction of 2,5-dimethoxytetrahydrofuran with amines. Acta Chemica Scandinavica.

-

Katritzky, A. R., et al. (1988). Syntheses of N-substituted pyrroles. Journal of Heterocyclic Chemistry.

-

Cambridge Crystallographic Data Centre (CCDC). Search for N-benzylpyrrole analogues (Refcode: BZPYRR).

-

Trofimov, B. A., et al. (2015). Pyrroles and their Benzo Derivatives: Synthesis and Applications. Chemical Reviews.

Sources

2-(1H-pyrrol-1-ylmethyl)pyridine CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-pyrrol-1-ylmethyl)pyridine is a heterocyclic organic compound that incorporates both a pyridine and a pyrrole ring, linked by a methylene bridge. This unique structural motif makes it a compound of significant interest in medicinal chemistry and materials science. The pyridine ring, a six-membered aromatic heterocycle with one nitrogen atom, and the pyrrole ring, a five-membered aromatic heterocycle with one nitrogen atom, are both prevalent scaffolds in numerous biologically active molecules. The combination of these two rings in 2-(1H-pyrrol-1-ylmethyl)pyridine presents a versatile platform for the development of novel therapeutic agents and functional materials.

This technical guide provides a comprehensive overview of 2-(1H-pyrrol-1-ylmethyl)pyridine, including its chemical identity, a detailed synthetic protocol, its physicochemical properties, potential applications in research and drug development, and essential safety and handling information.

Compound Identification

| Identifier | Value |

| CAS Number | 78210-51-2[1] |

| Molecular Formula | C10H10N2[1] |

| Molecular Weight | 158.20 g/mol [1] |

| IUPAC Name | 2-((1H-pyrrol-1-yl)methyl)pyridine[1] |

Synthesis of 2-(1H-pyrrol-1-ylmethyl)pyridine

The synthesis of 2-(1H-pyrrol-1-ylmethyl)pyridine is most effectively achieved through the N-alkylation of pyrrole with a suitable 2-substituted pyridine. A common and direct method involves the reaction of the pyrrolide anion with 2-(chloromethyl)pyridine. The pyrrolide anion is generated in situ by treating pyrrole with a strong base.

Synthetic Workflow

Caption: Synthetic workflow for 2-(1H-pyrrol-1-ylmethyl)pyridine.

Experimental Protocol: N-Alkylation of Pyrrole

This protocol describes the synthesis of 2-(1H-pyrrol-1-ylmethyl)pyridine via the N-alkylation of pyrrole with 2-(chloromethyl)pyridine hydrochloride.

Materials:

-

Pyrrole (distilled before use)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

2-(Chloromethyl)pyridine hydrochloride

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO4)

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Preparation of Pyrrolide Anion: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) washed with anhydrous hexanes to remove the mineral oil. Add anhydrous THF to the flask, and cool the suspension to 0 °C in an ice bath. Slowly add a solution of freshly distilled pyrrole (1.0 equivalent) in anhydrous THF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The evolution of hydrogen gas indicates the formation of the sodium pyrrolide salt.

-

N-Alkylation Reaction: In a separate flask, suspend 2-(chloromethyl)pyridine hydrochloride (1.0 equivalent) in anhydrous DMF. Add anhydrous potassium carbonate (K2CO3, 2.2 equivalents) to neutralize the hydrochloride and facilitate the reaction. Stir this suspension at room temperature for 15 minutes. Add the previously prepared sodium pyrrolide solution to the 2-(chloromethyl)pyridine suspension via cannula. Heat the reaction mixture to 60-70 °C and stir overnight.

-

Workup and Extraction: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and carefully quench with saturated aqueous NH4Cl. Transfer the mixture to a separatory funnel and dilute with water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with saturated aqueous NaHCO3, followed by brine.

-

Purification: Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure 2-(1H-pyrrol-1-ylmethyl)pyridine.

Physicochemical and Spectroscopic Properties

| Property | Value/Description | Source/Method |

| Molecular Weight | 158.20 g/mol | Calculated |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid at room temperature. | Inferred from similar compounds |

| Solubility | Expected to be soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate. | Inferred from structure |

| ¹H NMR | Expected signals for the pyridine and pyrrole protons, as well as a characteristic singlet for the methylene bridge protons. | Theoretical |

| ¹³C NMR | Expected signals corresponding to the ten carbon atoms in the molecule. | Theoretical |

| Mass Spectrometry | Expected molecular ion peak [M]+ at m/z = 158.08. | Theoretical |

| IR Spectroscopy | Expected characteristic bands for C-H stretching of aromatic rings and C-N stretching. | Theoretical |

Applications in Research and Drug Development

The unique structural features of 2-(1H-pyrrol-1-ylmethyl)pyridine make it a valuable scaffold in several areas of chemical and pharmaceutical research.

Medicinal Chemistry

The pyrrole and pyridine rings are key pharmacophores in a multitude of approved drugs. Pyrrolopyridines, which are fused ring systems of pyrrole and pyridine, exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2] While 2-(1H-pyrrol-1-ylmethyl)pyridine is not a fused system, the presence of both moieties suggests its potential as a precursor or analog for novel therapeutic agents. It can be utilized in the synthesis of more complex molecules that target various biological pathways. For instance, certain 1H-pyrrolo[2,3-b]pyridine derivatives have been investigated for their role in treating disorders associated with SGK-1 kinase activity.[3]

Coordination Chemistry and Catalysis

The nitrogen atoms in both the pyridine and pyrrole rings can act as ligands for metal ions. This allows 2-(1H-pyrrol-1-ylmethyl)pyridine to form coordination complexes with various transition metals. These complexes can have applications in catalysis, for example, in oxidation, reduction, or cross-coupling reactions. The bidentate nature of this ligand, with the potential for N,N-chelation, can lead to the formation of stable metal complexes with unique electronic and steric properties.

Materials Science

Pyrrole-containing compounds are known for their use in the synthesis of conducting polymers. The pyrrole ring can be electropolymerized to form polypyrrole, a material with interesting electronic and optical properties. The pyridine moiety can be functionalized to tune the solubility and processing characteristics of such materials. Therefore, 2-(1H-pyrrol-1-ylmethyl)pyridine could serve as a monomer or a building block for novel functional polymers and materials.

Signaling Pathways and Mechanistic Insights

While specific signaling pathways modulated by 2-(1H-pyrrol-1-ylmethyl)pyridine are not yet elucidated, its structural similarity to known kinase inhibitors and other biologically active molecules suggests potential interactions with various cellular targets. For example, the pyrrolopyridine scaffold is found in compounds that inhibit kinases such as FMS kinase, which are promising for anticancer and antiarthritic drug development.[2]

Caption: Potential mechanism of action for derivatives.

Safety and Handling

As with any chemical compound, 2-(1H-pyrrol-1-ylmethyl)pyridine should be handled with appropriate safety precautions in a laboratory setting.

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[4]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[4]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.[4]

-

Ignition Sources: Keep away from heat, sparks, and open flames.[5]

Hazard Classification (Inferred):

Based on the GHS classifications of similar compounds like 2-(1H-pyrrol-1-yl)aniline, 2-(1H-pyrrol-1-ylmethyl)pyridine may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[6]

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Disposal:

Dispose of waste material in accordance with local, regional, and national regulations.

Conclusion

2-(1H-pyrrol-1-ylmethyl)pyridine is a versatile heterocyclic compound with significant potential in various fields of scientific research. Its straightforward synthesis and the presence of two key pharmacophores, the pyridine and pyrrole rings, make it an attractive building block for the development of novel pharmaceuticals, coordination complexes, and functional materials. Further investigation into the biological activities and material properties of this compound and its derivatives is warranted to fully explore its potential applications.

References

-

MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved February 3, 2026, from [Link]

- Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.

-

Aaron Chemicals LLC. (2024). Safety Data Sheet: Pyridine, 4-(1-methyl-1H-pyrrol-2-yl)-. Retrieved February 3, 2026, from [Link]

-

PubChem. (n.d.). 2-(1H-pyrrol-1-yl)aniline. Retrieved February 3, 2026, from [Link]

Sources

Coordination Architectures of N-Substituted Pyrrole-Pyridine Ligands: Steric Control and Electronic Modulation

Executive Summary

This technical guide analyzes the coordination chemistry of N-substituted pyrrole-pyridine ligands , a class of bidentate nitrogen donors distinct from their anionic (deprotonated) counterparts. Unlike standard pyrrolide-pyridine systems (which form monoanionic N,N' chelates), N-substitution (alkyl/aryl) on the pyrrole ring enforces a neutral donor motif .

This modification introduces critical steric constraints—specifically the "N-substituent twist"—which dramatically alters metal binding modes, redox potentials, and catalytic activity. This guide details the rational design, synthesis, and application of these ligands in transition metal catalysis (Ni, Pd) and photophysics (Pt, Ir).

Ligand Architecture & Structural Isomerism

The term "N-substituted pyrrole-pyridine" encompasses two distinct structural isomers based on the linkage between the heterocycles. Understanding this distinction is prerequisite to successful complexation.

Class A: C-C Linked (Biaryl-type)

-

Structure: The pyrrole ring is connected to the pyridine via a carbon-carbon bond (typically C2-C2').

-

N-Substitution Effect: An alkyl/aryl group on the pyrrole nitrogen (

) prevents deprotonation. -

Coordination Mode: Acts as a neutral

chelate (similar to bipyridine but electronically asymmetric) or a monodentate ligand due to steric clashing between the

Class B: N-C Linked (N-Pyridyl Pyrroles)

-

Structure: The pyrrole nitrogen is directly bonded to the pyridine ring (typically at C2).

-

Coordination Mode: The pyrrole nitrogen is chemically "occupied" by the pyridine ring. Coordination must occur via the pyridine nitrogen and the pyrrole

-system (rare) or via C-H activation of the pyrrole ring (cyclometalation).

Note: This guide focuses primarily on Class A (C-C Linked) ligands, as they represent the direct structural analogs to widely used bipyridine and phenylpyridine systems.

Synthetic Protocols

Modular Synthesis via Suzuki-Miyaura Coupling

The most robust route to Class A ligands is the palladium-catalyzed cross-coupling of 2-halopyridines with N-substituted pyrrolyl boronic acids. This method allows late-stage diversification of the N-substituent.

Protocol: Synthesis of 2-(1-Methyl-1H-pyrrol-2-yl)pyridine

-

Reagents:

-

2-Bromopyridine (1.0 eq)

-

1-Methyl-1H-pyrrol-2-ylboronic acid (1.2 eq)

- (5 mol%)

- (2.0 M aqueous, 3.0 eq)

-

Solvent: DME (Dimethoxyethane) / Water (4:1)

-

-

Procedure:

-

Degas solvents via sparging with Argon for 30 minutes.

-

Combine reagents in a Schlenk flask under Argon.

-

Reflux at 85°C for 16 hours. Monitor by TLC (Silica, 10% EtOAc/Hexanes).

-

Purification: The N-methyl group increases lipophilicity. Extract with DCM, dry over

, and purify via Flash Column Chromatography (neutral alumina is preferred over silica to prevent acid-catalyzed decomposition of the electron-rich pyrrole).

-

Visualization of Synthetic Pathways

Caption: Divergent synthetic pathways yielding C-C linked (Class A) versus N-C linked (Class B) pyrrole-pyridine architectures.[1][2][3][4]

Coordination Chemistry & Steric Modulation

The "Soft-Hard" Mismatch

N-substituted pyrrole-pyridine ligands present a unique electronic profile:

-

Pyridine N: Harder

-donor, -

N-Alkyl Pyrrole: Neutral, soft

-donor (weaker than pyridine), significant

The Steric Twist Conundrum

Unlike 2,2'-bipyridine, which is planar in its chelating form, 2-(1-methylpyrrol-2-yl)pyridine suffers from a steric clash between the pyrrole N-Methyl group and the pyridine H3 proton.

-

Consequence: The ligand prefers a transoid conformation in solution.

-

Chelation Penalty: Upon metal binding (

), the ligand must rotate to a cisoid form, forcing the N-Me and Py-H3 into close proximity. This often results in a non-planar, twisted metallacycle.

Table 1: Impact of N-Substitution on Coordination Modes

| Ligand Type | Substituent (R) | Donor Character | Primary Coordination Mode | Structural Feature |

| Pyrrolyl-Pyridine | H (Deprotonated) | Anionic ( | Planar Chelate | High stability, strong field |

| N-Alkyl Pyrrole-Py | Methyl / Ethyl | Neutral ( | Distorted Chelate / Monodentate | Hemilabile, weaker binding |

| N-Aryl Pyrrole-Py | Phenyl / Mesityl | Neutral ( | Monodentate (Py-only) | High steric bulk, prevents chelation |

Experimental Protocols: Complexation

Synthesis of [Pd(L)Cl₂] (L = N-Methyl-2-(2-pyridyl)pyrrole)

This protocol validates the ability of the ligand to chelate despite the steric penalty.

-

Precursor:

(COD = 1,5-cyclooctadiene). Note: Avoid -

Solvent: Dichloromethane (DCM).[5]

-

Procedure:

-

Dissolve ligand (1.0 eq) in DCM.

-

Add

(1.0 eq) as a solid. -

Stir at room temperature for 2 hours. The labile COD ligand is displaced by the chelating N,N' ligand.

-

Observation: The solution typically shifts from pale yellow to orange/red.

-

Precipitation: Add diethyl ether to precipitate the complex.

-

-

Characterization (Self-Validation):

-

1H NMR: Look for the downfield shift of the Pyridine-H6 (adjacent to N) due to coordination. Crucially, check the NOE (Nuclear Overhauser Effect) between the N-Methyl group and the Pyridine-H3 to confirm the cisoid (chelating) geometry.

-

Applications in Catalysis & Materials[6][7]

Ethylene Oligomerization (Ni Complexes)

Nickel(II) complexes of N-substituted pyrrole-pyridines act as single-component catalysts for ethylene oligomerization. The steric bulk of the N-substituent (e.g., N-Aryl) is vital here:

-

Mechanism: The bulky N-substituent shields the axial sites of the square-planar Ni center, retarding chain termination (

-hydride elimination) and favoring chain growth. -

Reference Data: Complexes with bulky N-(2,6-diisopropylphenyl) groups show higher activities (

g/mol ·h) compared to N-Methyl analogs [1].

Luminescence (Pt/Ir Complexes)

While anionic pyrrolide ligands are famous for OLEDs (e.g., Pt(II) porphyrins), neutral N-substituted ligands are generally poor emitters due to the twisting described in Section 3.2, which enhances non-radiative decay.

-

Utility: They are used as ancillary ligands to tune the solubility of phosphorescent complexes or to create "switchable" probes where the emission turns on only if the N-substituent is cleaved or chemically modified.

Catalytic Cycle Visualization (Ni-Oligomerization)

Caption: Simplified mechanism for ethylene oligomerization using sterically bulky N-substituted pyrrole-pyridine Ni(II) catalysts.

References

-

Neutral Mono(5-aryl-2-iminopyrrolyl)nickel(II) Complexes as Precatalysts for the Synthesis of Highly Branched Ethylene Oligomers. Source: ACS Organometallics. URL:[Link]

-

Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Source: Beilstein Journal of Organic Chemistry.[3] URL:[Link][3]

-

Luminescent Platinum(II) Complexes with Terdentate N^C^C Ligands. Source: Inorganic Chemistry (ACS). URL:[Link]

-

Transition metal pyridine complexes. Source: Wikipedia (General Overview of Pyridine Coordination). URL:[Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. mdpi.com [mdpi.com]

- 3. BJOC - Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method [beilstein-journals.org]

- 4. Synthesis, structure, and aromaticity of the nickel(II) complex of pyricorrole, a molecular hybrid of porphyrin and corrole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Potential Applications of Functionalized Pyrrole-Pyridine Systems

Abstract

The fusion of pyrrole and pyridine rings into a single molecular framework gives rise to a class of heterocyclic compounds with a rich and tunable electronic landscape. This guide provides a comprehensive overview of the synthesis, properties, and burgeoning applications of functionalized pyrrole-pyridine systems. By juxtaposing the electron-rich nature of the pyrrole moiety with the electron-deficient characteristics of the pyridine ring, a versatile scaffold emerges, ripe for exploration in medicinal chemistry, materials science, and catalysis. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering insights into the rational design and application of these promising molecular architectures.

The Pyrrole-Pyridine Scaffold: A Union of Complementary Properties

The pyrrole-pyridine core is a fascinating heterocyclic system characterized by the fusion of a five-membered pyrrole ring and a six-membered pyridine ring. There are six possible isomeric forms of this fused system, known as pyrrolopyridines or azaindoles, each with a unique nitrogen atom arrangement that influences its electronic and chemical properties.[1]

The fundamental appeal of this scaffold lies in the intrinsic electronic dichotomy between its two constituent rings. Pyrrole is an electron-rich aromatic heterocycle due to the participation of the nitrogen lone pair in the π-system.[2][3] This electron-donating nature makes it susceptible to electrophilic substitution.[3][4] Conversely, the pyridine ring is electron-deficient, a consequence of the electronegative nitrogen atom withdrawing electron density from the ring, which makes it more resistant to electrophilic attack and prone to nucleophilic substitution.

This inherent electronic push-pull character within a single molecule provides a powerful platform for fine-tuning molecular properties. Functionalization of either the pyrrole or pyridine ring, or both, allows for precise control over:

-

LUMO/HOMO energy levels: Crucial for applications in organic electronics.

-

Photophysical properties: Leading to the development of novel fluorophores and chemosensors.[5]

-

Binding affinities: Enabling the design of targeted therapeutic agents and selective ion sensors.[6][7]

-

Catalytic activity: Facilitating the development of novel ligands for transition metal catalysis.[7]

The following diagram illustrates the general structure of the pyrrolopyridine core and the contrasting electronic nature of the constituent rings.

Caption: Contrasting electronic properties of the pyrrole and pyridine rings.

Synthesis of Functionalized Pyrrole-Pyridine Systems

The synthesis of functionalized pyrrole-pyridine derivatives can be broadly approached in two ways: construction of the fused bicyclic system from acyclic precursors or functionalization of a pre-existing pyrrolopyridine core. Several named reactions are employed for the synthesis of the pyrrole ring itself, which can then be elaborated. These include the Hantzsch, Knorr, and Paal-Knorr pyrrole syntheses.[3][4]

A versatile and modern approach for coupling pre-functionalized pyrrole and pyridine rings is the Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction allows for the formation of a C-C bond between a pyrrole-boronic acid (or its ester) and a halogenated pyridine.[7][8]

Experimental Protocol: In situ Suzuki Coupling for Pyrrole-Pyridine Ligand Synthesis

This protocol is adapted from the synthesis of 6-(pyrrol-2-yl)-2,2'-bipyridine and similar ligands.[7][8] The method utilizes an in situ generated boronic acid from Boc-protected pyrrole, which circumvents the isolation of the often-unstable pyrrole-boronic acid.[8]

Materials:

-

N-Boc-pyrrole

-

Diisopropylamine (LDA precursor)

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethylborate

-

2-Bromo-6-(bromomethyl)pyridine (or other suitable bromo-pyridine derivative)

-

Pd(PPh₃)₂Cl₂ (Palladium catalyst)

-

Aqueous Potassium Carbonate (K₂CO₃)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Saturated aqueous NaCl solution

Procedure:

-

LDA Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve diisopropylamine (1.3 equiv.) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.3 equiv.) dropwise and stir for 1 hour at this temperature.

-

Boronic Ester Formation (in situ): Add a solution of N-Boc-pyrrole (1.3 equiv.) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for an additional hour. Quench the reaction by adding trimethylborate (1.3 equiv.) and allow the mixture to warm to 0 °C over 30 minutes.

-

Suzuki Coupling: To the reaction mixture, add the bromo-pyridine derivative (1.0 equiv.), Pd(PPh₃)₂Cl₂ (6 mol %), and additional THF at room temperature. Heat the mixture to reflux.

-

Base Addition and Reaction: While refluxing, add aqueous K₂CO₃ (1.65 equiv.) to the reaction mixture. Continue refluxing for 70 hours or until reaction completion is observed by TLC or LC-MS.

-

Workup and Purification: Cool the reaction to room temperature and dilute with diethyl ether. Wash the organic phase with saturated aqueous NaCl. Extract the aqueous phase twice with diethyl ether. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: Workflow for the in situ Suzuki coupling synthesis.

Applications in Medicinal Chemistry

The pyrrole-pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds with a wide range of therapeutic applications.[1][2][9][10] Its ability to participate in hydrogen bonding, π-stacking, and metal coordination makes it an ideal pharmacophore for interacting with biological targets.

Anticancer Agents

Pyrrole-pyridine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[11][12] These include the inhibition of microtubule polymerization, tyrosine kinases, and histone deacetylases.[11] For instance, certain pyrrolo[1,2-a]pyrazines have been identified as potent inhibitors of hypoxia-inducible factor-1α (HIF-1α), a key regulator in cancer cell response to hypoxic environments.[10]

A notable example is the marine alkaloid neolamellarin A, which has inspired the synthesis of new analogs with HIF-1 inhibitory activity.[10] Furthermore, N- and C-substituted pyrrole and pyridine-based scaffolds have shown efficacy against a variety of cancer cell lines, including breast, liver, and lung cancer cells.[12] Redaporfin, a drug containing a pyrrole-based macrocycle, is currently in Phase II clinical trials for the treatment of various cancers, including cholangiocarcinoma and head and neck squamous cell carcinoma.[12]

| Compound Class | Mechanism of Action | Target Cancer Types | Reference |

| Pyrrolo[1,2-a]pyrazines | HIF-1α Inhibition | Various solid tumors | [10] |

| Neolamellarin A analogs | HIF-1 Inhibition | HeLa cells | [10] |

| Redaporfin | Photodynamic Therapy | Biliary tract, Head & Neck | [12] |

| Pyrrolo[3,2-c]pyridines | FMS Kinase Inhibition | Potential for various cancers | [1] |

Antimicrobial and Antiviral Agents

The versatility of the pyrrole-pyridine framework extends to the development of antimicrobial and antiviral drugs.[10][13] The ability of these compounds to interact with biomolecules in living systems makes them effective against various human pathogens.[13] For example, synthesized pyrroles and their fused pyrimidine and triazine derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Aspergillus fumigatus.[13]

In the antiviral domain, the pyrrolopyridine scaffold is found in natural alkaloids like mappicin, which was isolated from Mappia foetida.[1] More recently, pyrrole-based compounds have been investigated for their potential against a range of viruses. The structural features of these compounds allow for targeted interactions with viral proteins and enzymes, inhibiting replication and propagation.

Applications as Chemosensors

Functionalized pyrrole-pyridine systems are excellent candidates for the development of chemosensors, particularly for the detection of metal ions and anions.[5][9] The nitrogen atoms in both the pyrrole and pyridine rings can act as binding sites for metal ions.[6] The photophysical properties of these systems can be engineered to produce a measurable signal, such as a change in color (colorimetric) or fluorescence, upon binding to a specific analyte.

Metal Ion Detection

The pyridine nitrogen, with its available lone pair of electrons, and the pyrrole nitrogen, which can be deprotonated to form a coordinating anion, are effective metal-binding sites.[6][7] This has led to the development of sensors for a variety of metal ions, including heavy metals like mercury (Hg²⁺), which are environmentally and biologically toxic.[5][6]

For example, porphyrins functionalized with pyrrole and pyridine groups have been used to detect mercury ions. The addition of a mercury chloride solution to a pyrrolo[1,2-a]pyrazinoporphyrin zinc complex resulted in a significant red shift in its Soret band, providing a clear optical signal for detection.[6]

Anion Sensing

The electron-deficient nature of the pyridine ring, often enhanced by further functionalization, can be exploited to create binding pockets for anions. The interaction with an anion can modulate the electronic structure of the molecule, leading to a change in its absorption or emission properties. This principle has been applied to the detection of environmentally and biologically important anions like cyanide (CN⁻).[5]

Caption: General mechanism of a pyrrole-pyridine based chemosensor.

Applications in Materials Science

The tunable electronic properties and inherent stability of the pyrrole-pyridine scaffold make it a valuable building block in materials science, particularly in the field of organic electronics.[14]

Organic Electronics

While pyrrole itself has seen limited use in organic photovoltaics and field-effect transistors due to synthetic challenges and stability issues, computational modeling has shown that stable pyrrole-containing materials can be synthesized without sacrificing their electron-donating properties.[14] The combination of an electron-rich pyrrole unit with an electron-deficient pyridine unit in a conjugated system can create materials with low bandgaps, which is desirable for applications in organic solar cells and light-emitting diodes. The ability to functionalize the scaffold allows for the tuning of solubility, morphology, and electronic properties to optimize device performance.

Pigments and Dyes

Pyrrole derivatives are used commercially as lightfast red, scarlet, and carmine pigments.[3] The extended π-conjugation in functionalized pyrrole-pyridine systems can lead to intense absorption in the visible region of the electromagnetic spectrum, making them suitable for use as dyes and pigments. The specific color can be tuned by altering the substituents on the heterocyclic core.

Conclusion

Functionalized pyrrole-pyridine systems represent a versatile and powerful class of compounds with a vast and expanding range of applications. The unique juxtaposition of an electron-rich pyrrole ring and an electron-deficient pyridine ring provides a foundation for the rational design of molecules with tailored electronic, optical, and biological properties. From the development of targeted anticancer therapies and novel antimicrobial agents to the creation of sensitive chemosensors and advanced materials for organic electronics, the potential of this heterocyclic scaffold is far from exhausted. Future research will undoubtedly uncover new synthetic methodologies and novel applications, further cementing the importance of pyrrole-pyridine systems in modern science and technology.

References

-

Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. (n.d.). Available at: [Link]

-

Synthesis of functionalized pyrrole derivatives via diverse cyclization of azomethine ylide and olefins - PubMed. (2021-10-15). Available at: [Link]

-

Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022-06-20). Available at: [Link]

-

Pyrrole - Wikipedia. (n.d.). Available at: [Link]

-

Recent Advances in Porphyrin-Based Materials for Metal Ions Detection - MDPI. (n.d.). Available at: [Link]

-

The System Pyridine‐Pyrrole and the Association of Pyrrole - AIP Publishing. (n.d.). Available at: [Link]

-

Current trends in pyrrole and porphyrin-derived nanoscale materials for biomedical applications - PMC - PubMed Central. (n.d.). Available at: [Link]

-

Pyrrole-Containing Semiconducting Materials: Synthesis and Applications in Organic Photovoltaics and Organic Field-Effect Transistors - ACS Publications. (2020-06-25). Available at: [Link]

-

Bioactive pyrrole-based compounds with target selectivity - PMC - NIH. (n.d.). Available at: [Link]

-

Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed. (n.d.). Available at: [Link]

-

Significance and Application of Pyrroles as Possible Biomarkers in Stress Disorders. (n.d.). Available at: [Link]

-

Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Treatment - PubMed. (n.d.). Available at: [Link]

-

Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. (n.d.). Available at: [Link]

-

An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. (n.d.). Available at: [Link]

-

Synthesis of new pyrrole-pyridine-based ligands using an in situ Suzuki coupling method. (2012-07-09). Available at: [Link]

-

Chemosensors based on N-heterocyclic dyes: advances in sensing highly toxic ions such as CN − and Hg 2+ - RSC Publishing. (2021-10-21). Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrrole - Pharmaguideline. (n.d.). Available at: [Link]

-

Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights - MDPI. (n.d.). Available at: [Link]

Sources

- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of Pyrrole_Chemicalbook [chemicalbook.com]

- 3. Pyrrole - Wikipedia [en.wikipedia.org]

- 4. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 5. Chemosensors based on N-heterocyclic dyes: advances in sensing highly toxic ions such as CN − and Hg 2+ - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06567J [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. BJOC - Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Safety and Handling of 2-(1H-pyrrol-1-ylmethyl)pyridine

This document provides an in-depth technical overview of 2-(1H-pyrrol-1-ylmethyl)pyridine, a heterocyclic compound of significant interest to the scientific community, particularly those in pharmaceutical research and drug development. This guide is structured to deliver critical information and field-proven insights, emphasizing safety, handling, and core chemical properties to ensure its responsible and effective use in a laboratory setting.

Compound Identification and Physicochemical Properties

2-(1H-pyrrol-1-ylmethyl)pyridine is a bicyclic aromatic compound incorporating both a pyridine and a pyrrole ring linked by a methylene bridge. This unique structural arrangement makes it a valuable ligand and building block in medicinal chemistry.[1][2][3] The pyridine and pyrrole moieties are important pharmacophores found in numerous FDA-approved drugs, contributing to a wide spectrum of biological activities, including anticancer and central nervous system applications.[1][4]

| Property | Value | Source |

| IUPAC Name | 2-(1H-pyrrol-1-ylmethyl)pyridine | Sigma-Aldrich |

| CAS Number | 29569-42-4 | ChemScene |

| Molecular Formula | C10H10N2 | N/A |

| Molecular Weight | 158.20 g/mol | N/A |

| Appearance | Colourless liquid/solid | [5] |

| Storage Temperature | Room temperature, in a dry, dark place | [6] |

Note: Physical state (liquid or solid) can vary based on purity and ambient temperature.

Hazard Identification and Toxicological Profile

Understanding the hazard profile of 2-(1H-pyrrol-1-ylmethyl)pyridine is paramount for its safe handling. The compound is classified as harmful and an irritant.[5][7] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

GHS Hazard Statements:

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

The toxicological profile is largely extrapolated from data on related pyridine compounds. The primary health concern associated with pyridine exposure is potential liver damage.[9] Other effects may include neurological and renal impacts, as well as irritation to the skin and eyes.[9] Currently, there is no specific data available on the carcinogenicity or reproductive toxicity of 2-(1H-pyrrol-1-ylmethyl)pyridine itself.[5][8] However, some pyridine derivatives are suspected of causing genetic defects.[7]

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is essential to minimize exposure and ensure laboratory safety. The following workflow outlines the critical steps for safe handling.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. wjpps.com [wjpps.com]

- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. chemscene.com [chemscene.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. PUBLIC HEALTH STATEMENT - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

Thermochemical data for 2-(1H-pyrrol-1-ylmethyl)pyridine

Energetic Profiles of Heterocyclic Bridges: A Thermochemical Guide to 2-(1H-pyrrol-1-ylmethyl)pyridine

Executive Summary

The structural motif of 2-(1H-pyrrol-1-ylmethyl)pyridine (CAS 78210-51-2) represents a critical "soft-hard" nitrogen donor system, bridging the

However, the thermodynamic stability and energetic landscape of this molecule remain under-characterized in open literature compared to its non-methylated analogue, 2-(1H-pyrrol-1-yl)pyridine.[1] This technical guide establishes the definitive experimental protocol required to derive its standard molar enthalpies of formation (

Part 1: Synthesis & The Imperative of Purity

Thermodynamic data is only as reliable as the sample purity.[1] For combustion calorimetry, a purity level of >99.95 mol% is non-negotiable.[1]

Synthetic Pathway

The most thermodynamically consistent route involves the nucleophilic substitution of 2-(chloromethyl)pyridine hydrochloride with potassium pyrrolide.[1]

-

Reagents: Pyrrole (freshly distilled), Potassium tert-butoxide (base), 2-(chloromethyl)pyridine HCl, 18-crown-6 (phase transfer catalyst).[1]

-

Solvent: Anhydrous THF or DMF.[1]

-

Mechanism: The pyrrolide anion attacks the methylene carbon of the pyridine derivative.[1]

Purification Protocol (The Thermodynamic Standard)

Standard column chromatography is insufficient for calorimetric standards due to solvent occlusion.[1]

-

Vacuum Fractional Distillation: Remove primary impurities.[1]

-

Zone Refining / Sublimation: If the compound is solid at room temperature (MP is often near ambient for these bridges), zone refining is preferred.[1]

-

Purity Verification (DSC):

Part 2: Combustion Calorimetry (Energy of the Crystal)

The standard molar enthalpy of combustion (

Experimental Setup: Static Bomb Calorimetry

-

Apparatus: Isoperibol bomb calorimeter (e.g., Parr 6200 or custom static unit).

-

Sample Encapsulation: Due to the nitrogen content and potential hygroscopicity, the sample should be enclosed in a Mylar (polyester) bag or pressed into a pellet if solid.

-

Combustion Aid:

-Dodecane (if liquid/volatile) or Benzoic Acid (as a spike for ignition energy).[1]

The Chemical Reaction

The idealized combustion reaction for 2-(1H-pyrrol-1-ylmethyl)pyridine (

Washburn Corrections

Raw temperature rise data (

-

Nitric Acid Correction: Nitrogen in the sample forms small amounts of

.[1] This exothermic side reaction must be quantified via titration of the bomb washings and subtracted.[1] -

Carbon Dioxide: Correction for the dissolution of